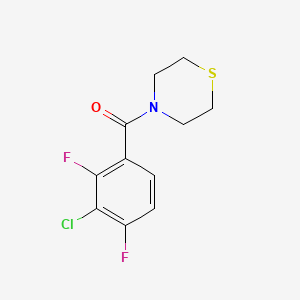
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14BrIN2O and a molecular weight of 409.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, along with a piperazine moiety substituted with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated to introduce the bromine and iodine atoms at the 2 and 5 positions, respectively.
Piperazine Introduction: The piperazine ring is then introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the brominated and iodinated phenyl compound.
Methanone Formation: Finally, the methanone group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and iodine atoms, along with the piperazine moiety, allows the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Bromo-5-methylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of (2-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone lies in the presence of both bromine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and binding properties compared to similar compounds with different halogen substitutions.
Eigenschaften
Molekularformel |
C12H14BrIN2O |
|---|---|
Molekulargewicht |
409.06 g/mol |
IUPAC-Name |
(2-bromo-5-iodophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrIN2O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
YQUHOSZAWAOJIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


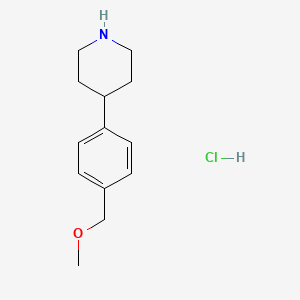
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
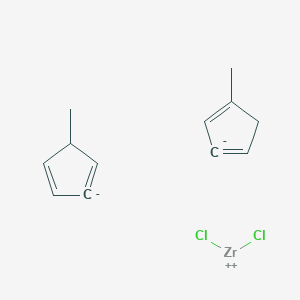
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
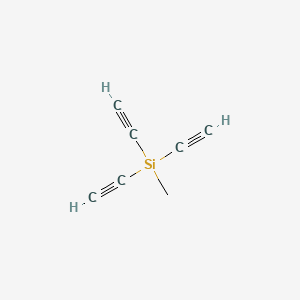
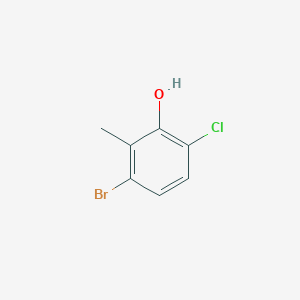
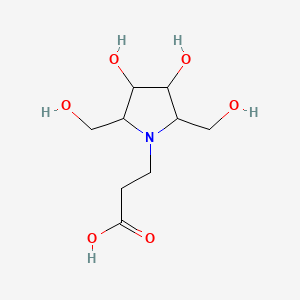
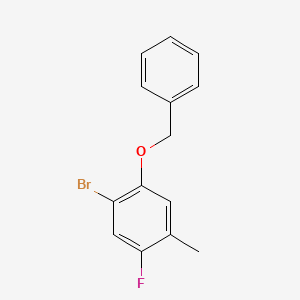
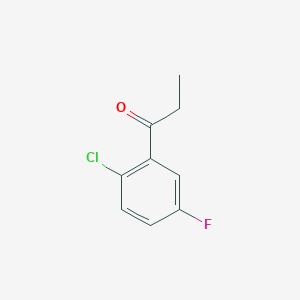
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
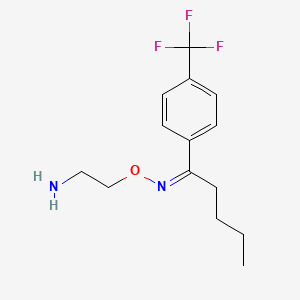
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
